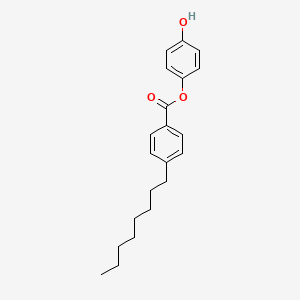
Ethane-1,2-diol;2-ethylhexanoic acid;furan-2,5-dione;hexanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanedioic acid, polymer with 1,2-ethanediol and 2,5-furandione, 2-ethylhexanoate is a complex polymer that combines hexanedioic acid, 1,2-ethanediol, and 2,5-furandione with 2-ethylhexanoate. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 1,2-ethanediol and 2,5-furandione, 2-ethylhexanoate typically involves a condensation polymerization reaction. This process includes the reaction of hexanedioic acid with 1,2-ethanediol and 2,5-furandione in the presence of a catalyst. The reaction conditions often require elevated temperatures and controlled pH levels to ensure the formation of the desired polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps to remove any unreacted monomers and by-products, ensuring the final product’s quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanedioic acid, polymer with 1,2-ethanediol and 2,5-furandione, 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to form different functional groups, enhancing its reactivity.
Reduction: Reduction reactions can modify the polymer’s structure, affecting its properties.
Substitution: Substitution reactions can introduce new functional groups into the polymer, altering its characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can yield alcohols or other reduced forms of the polymer.
Applications De Recherche Scientifique
Hexanedioic acid, polymer with 1,2-ethanediol and 2,5-furandione, 2-ethylhexanoate has numerous scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Employed in the development of biodegradable materials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and controlled-release pharmaceuticals.
Industry: Applied in the production of coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism by which hexanedioic acid, polymer with 1,2-ethanediol and 2,5-furandione, 2-ethylhexanoate exerts its effects involves interactions with specific molecular targets and pathways. The polymer’s structure allows it to interact with various biological molecules, facilitating its use in drug delivery and other biomedical applications. The pathways involved may include enzymatic reactions and receptor-mediated processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol: This compound shares similarities in its polymer backbone but differs in the specific monomers used.
Polyethylene terephthalate (PET): A widely used polyester with different monomer units, known for its applications in packaging and textiles.
Uniqueness
Hexanedioic acid, polymer with 1,2-ethanediol and 2,5-furandione, 2-ethylhexanoate is unique due to its combination of monomers, which imparts specific properties such as biodegradability and enhanced reactivity. These characteristics make it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
65970-51-6 |
|---|---|
Formule moléculaire |
C20H34O11 |
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
ethane-1,2-diol;2-ethylhexanoic acid;furan-2,5-dione;hexanedioic acid |
InChI |
InChI=1S/C8H16O2.C6H10O4.C4H2O3.C2H6O2/c1-3-5-6-7(4-2)8(9)10;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4(6)7-3;3-1-2-4/h7H,3-6H2,1-2H3,(H,9,10);1-4H2,(H,7,8)(H,9,10);1-2H;3-4H,1-2H2 |
Clé InChI |
HUFJZKWJZWNXGP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)O.C1=CC(=O)OC1=O.C(CCC(=O)O)CC(=O)O.C(CO)O |
Numéros CAS associés |
65970-51-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


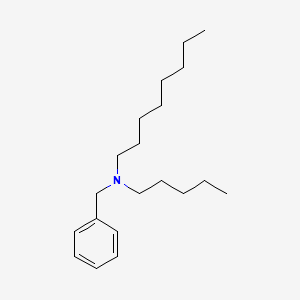

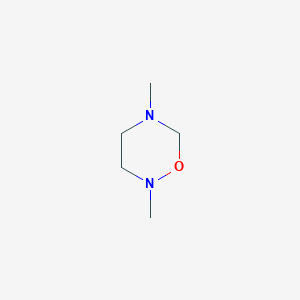
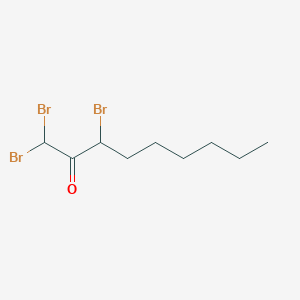
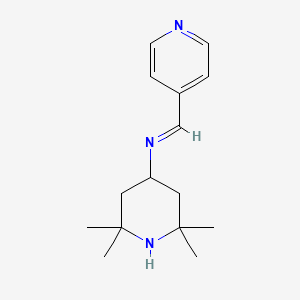
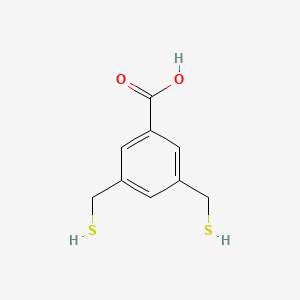
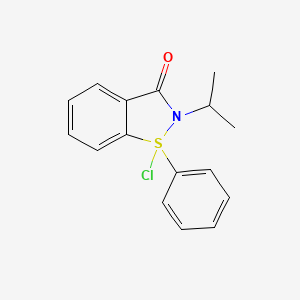
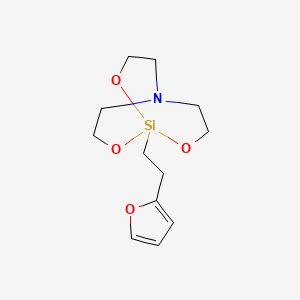
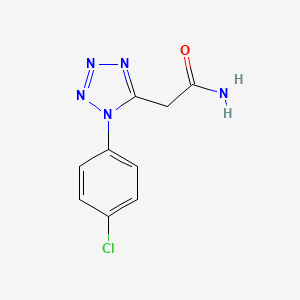

![Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate](/img/structure/B14474939.png)

![N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine](/img/structure/B14474955.png)
